Quinoline-2-carbaldehyde oxime

Description

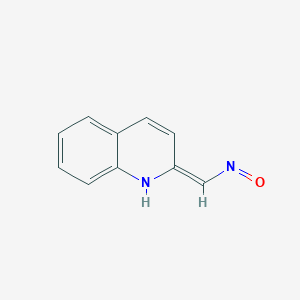

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(quinolin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-7,13H/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHDZKSQXXJHBO-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666570 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1131-68-6 | |

| Record name | Quinolinaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Complexation of Quinoline 2 Carbaldehyde Oxime

Ligand Properties and Coordination Modes of Quinoline-2-carbaldehyde Oxime

This compound is recognized for its effective chelating properties, which are utilized in metal complexation and catalysis. lookchem.com The presence of both weakly acidic hydroxyl groups and slightly basic nitrogen atoms imparts an amphoteric nature to oxime ligands, enabling them to form stable complexes with various transition metals. ijsr.net

Chelating Capabilities and Ligand Flexibility

The chelating ability of this compound stems from the presence of multiple donor atoms that can coordinate to a central metal ion. The quinoline (B57606) nitrogen and the oxime nitrogen and oxygen atoms are all potential coordination sites. This allows the ligand to form stable chelate rings with metal ions, enhancing the stability of the resulting complexes.

The flexibility of the this compound ligand allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability is crucial in the formation of diverse coordination compounds with varying structures and properties.

Multidentate Coordination Modes (e.g., N, O-donor)

This compound can act as a multidentate ligand, primarily coordinating through its nitrogen and oxygen atoms (N,O-donor). In many of its metal complexes, particularly those involving its Schiff base derivatives, it has been shown to behave as a terdentate ligand. nih.gov The coordination typically involves the nitrogen atom of the quinoline ring, the nitrogen of the azomethine group (in Schiff base derivatives), and the oxygen atom of the deprotonated oxime group. ckthakurcollege.net For instance, in mercury(II) complexes of the related quinoline-2-carboxylic acid, N,O-chelation is a common coordination mode. epa.gov

Amphoteric Behavior and Oximato Forms in Metal Binding

The oxime group of this compound exhibits amphoteric behavior. The hydroxyl group is weakly acidic and can be deprotonated, particularly in the presence of a metal ion, to form the oximato form (-C=N-O⁻). This deprotonation is often facilitated by the coordination of the oxime nitrogen to the metal center, which increases the acidity of the hydroxyl group. at.ua This allows the ligand to bind to metal ions as either a neutral molecule or as an anion. The formation of the oximato form is a key feature in the coordination chemistry of oximes, leading to the formation of stable, neutral, or anionic complexes. at.ua

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including elemental analysis, infrared (IR) and electronic spectroscopy, and X-ray crystallography.

Transition Metal Complexes (e.g., Pd, Cu, Ni, Co, Fe, Mn, Ru, Ag, Pt)

Quinoline-2-carbaldehyde and its derivatives form complexes with a wide array of transition metals.

Palladium (Pd) and Platinum (Pt): Square-planar complexes of palladium(II) and platinum(II) have been synthesized with quinoline-2-carboxaldehyde thiosemicarbazone, a derivative of this compound. In these complexes, the ligand coordinates in a tridentate fashion. bg.ac.rs

Copper (Cu) and Nickel (Ni): Copper(II) and nickel(II) complexes of quinoline-2-carboxaldehyde thiosemicarbazones have been synthesized and characterized. The copper(II) complexes typically adopt a square planar geometry, while the nickel(II) complexes are often octahedral. nih.gov Novel 1:1 Schiff base copper complexes of quinoline-2-carboxaldehyde have also been reported. nih.gov

Cobalt (Co): Novel cobalt(II) complexes with a quinoline carbaldehyde derivative have been synthesized and characterized, showing a bidentate coordination through the amine nitrogen and the deprotonated hydroxyl group. epa.gov While research has been conducted on cobalt complexes with quinoline derivatives, specific studies on cobalt complexes with this compound are not extensively detailed in the reviewed literature. epa.govnih.gov

Iron (Fe) and Manganese (Mn): While iron and manganese complexes with various Schiff base ligands have been studied, specific reports on the synthesis and characterization of their complexes with this compound are not prominent in the available literature. mdpi.comresearcher.lifemdpi.comresearchgate.netoncologyradiotherapy.comaristonpubs.com

Ruthenium (Ru): Research on ruthenium complexes with quinoline-based ligands has been conducted, although specific details on complexes with this compound are limited.

Silver (Ag): There is limited specific information available in the reviewed literature regarding silver complexes with this compound.

The following table summarizes some of the reported transition metal complexes with derivatives of quinoline-2-carbaldehyde.

| Metal Ion | Ligand Derivative | Geometry | Reference(s) |

| Pd(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Square-planar | bg.ac.rs |

| Pt(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Square-planar | bg.ac.rs |

| Cu(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Square-planar | nih.gov |

| Ni(II) | Quinoline-2-carboxaldehyde thiosemicarbazone | Octahedral | nih.gov |

| Co(II) | 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | Bidentate | epa.gov |

Lanthanide Metal Complexes

Polynuclear and Heterometallic Complexes Architectures

The coordination of (E)-quinoline-2-carbaldehyde oxime (Hqcah) with metal ions has been shown to produce intricate polynuclear architectures. Research into its complexes with nickel(II) has revealed the formation of high-nuclearity clusters, specifically metallacrowns (MCs). Metallacrowns are a class of metallamacrocyclic complexes with a ring structure containing repeating [M-N-O] units. researchgate.net

Two notable examples involving nickel(II) demonstrate the ligand's ability to form complex polynuclear structures. The reaction of Hqcah with specific nickel salts and coligands resulted in the self-assembly of a pentanuclear nickel cluster, [Ni₅(qcah)₇(Hqcah)(CH₃OH)(SCN)(OH)]·ClO₄, and a tetranuclear complex, [Ni₄(qcah)₄(N₃)₄(Py)₄]. researchgate.net

The pentanuclear complex features a unique architecture described as two "fused" 9-MC-3 structural units. researchgate.netresearchgate.net In this arrangement, the two metallacrown rings share a common nickel atom. The connectivity within these rings follows the patterns Ni₂–N–O–Ni₁–N–O–Ni₅–O–N and Ni₃–N–O–Ni₄–O–Ni₅–O–N. researchgate.net The tetranuclear complex assembles into a 12-MC-4 metallacrown structure, where four [Ni(qcah)(N₃)(Py)] units are linked by the N–O groups of the oxime moieties of the deprotonated qcah⁻ ligands. researchgate.netresearchgate.net These examples highlight the versatility of this compound in generating sophisticated, high-nuclearity homometallic clusters. While these polynuclear homometallic structures have been characterized, the formation of heterometallic complexes involving this compound is a less explored area.

| Complex Formula | Nuclearity | Structural Motif | Description |

|---|---|---|---|

| [Ni₅(qcah)₇(Hqcah)(CH₃OH)(SCN)(OH)]·ClO₄ | Pentanuclear (5 Ni atoms) | Fused 9-MC-3 Metallacrowns | Two metallacrown rings sharing a central nickel atom. researchgate.net |

| [Ni₄(qcah)₄(N₃)₄(Py)₄] | Tetranuclear (4 Ni atoms) | 12-MC-4 Metallacrown | Four nickel-ligand units linked by oxime N-O groups to form a ring. researchgate.net |

Structural Elucidation of this compound Metal Complexes

X-ray Crystallography Studies

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structures of metal complexes of this compound. This technique has been successfully employed to determine the molecular structures and crystal packing of its polynuclear nickel(II) complexes. researchgate.net Through X-ray crystallographic analysis, researchers have been able to confirm the formation of complex metallacrown frameworks, identify the specific coordination modes of the ligand, and determine the exact connectivity of atoms within the polynuclear clusters. researchgate.net

The data obtained from these studies, including unit cell parameters, space group, and atomic coordinates, provide the foundational evidence for understanding the intricate architectures, geometries, and bonding interactions present in these coordination compounds.

Molecular Geometry and Stereochemistry of Coordinated Ligands

The this compound ligand (Hqcah) used in the synthesis of polynuclear nickel complexes is the (E)-stereoisomer. researchgate.net Upon coordination to metal centers, the ligand, typically after deprotonation to form the quinolyl-2-carbaldehyde oximate anion (qcah⁻), demonstrates remarkable versatility in its binding modes. The specific geometry and connectivity of the ligand are crucial to the formation of the resulting polynuclear architectures.

In the pentanuclear complex [Ni₅(qcah)₇(Hqcah)(CH₃OH)(SCN)(OH)]·ClO₄, the ligand exhibits three distinct coordination modes:

μ₃:η²:η¹:η¹: The ligand bridges three nickel ions. It chelates one nickel ion via the quinoline nitrogen and the oxime nitrogen (η²), while also binding to two other nickel ions through its oxime oxygen (η¹ each).

μ₂:η²:η¹: The ligand bridges two nickel ions, chelating one (η²) and binding to the second through the oxime oxygen (η¹).

μ₁:η²: The ligand binds to a single nickel ion in a standard chelating fashion. researchgate.net

In the tetranuclear 12-MC-4 complex, [Ni₄(qcah)₄(N₃)₄(Py)₄], the deprotonated ligand consistently adopts a μ₂:η²:η¹ coordination mode, where it chelates one nickel center and uses its oxime oxygen to bridge to an adjacent nickel atom, thus forming the metallacrown ring. researchgate.netresearchgate.net This consistent bridging is fundamental to the construction of the 12-membered ring structure.

| Coordination Mode | Description | Observed in Complex |

|---|---|---|

| μ₃:η²:η¹:η¹ | Bridges 3 Ni centers | Pentanuclear Cluster researchgate.net |

| μ₂:η²:η¹ | Bridges 2 Ni centers | Pentanuclear and Tetranuclear Clusters researchgate.net |

| μ₁:η² | Binds to 1 Ni center (chelating) | Pentanuclear Cluster researchgate.net |

Metal-Ligand Bond Lengths and Angles Analysis

The analysis of metal-ligand bond lengths and angles, derived from X-ray crystallography data, provides critical insight into the coordination environment of the metal ions and the nature of the metal-ligand interactions. In the polynuclear nickel(II) complexes of this compound, the Ni-N and Ni-O bond lengths and the various bond angles define the geometry around each metal center, which is typically octahedral or distorted octahedral for six-coordinate Ni(II).

For instance, in the tetranuclear 12-MC-4 architecture, the repeating [Ni-N-O] linkage forms the macrocyclic ring. The geometry is constrained by the bite angle of the chelating qcah⁻ ligand (N_quinoline-Ni-N_oxime) and the angles formed by the bridging oxime oxygen. The precise values of these bond lengths and angles confirm the distorted octahedral coordination sphere for each nickel ion, which is completed by co-ligands such as azide (B81097) and pyridine. researchgate.net While specific bond length values are extensive, their general ranges are consistent with those observed for other six-coordinate Ni(II) complexes with N,O-donor ligands.

Spectroscopic Characterization Techniques for Quinoline 2 Carbaldehyde Oxime and Its Complexes

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the key functional groups within Quinoline-2-carbaldehyde oxime and for confirming its coordination to metal centers. The spectrum of the free ligand is characterized by vibrations arising from the quinoline (B57606) ring and the aldoxime moiety. mdpi.com

Key vibrational bands for the free oxime ligand include a broad absorption for the hydroxyl group ν(O-H) stretch, typically found in the 3400-3200 cm⁻¹ region, which may be involved in hydrogen bonding. researchgate.net The stretching vibration of the azomethine group, ν(C=N), is a crucial marker and generally appears in the 1650-1610 cm⁻¹ range. researchgate.net Another important vibration is the ν(N-O) stretch, which is typically observed around 960-930 cm⁻¹. The spectrum also displays characteristic bands for the quinoline ring, including aromatic ν(C-H) stretches above 3000 cm⁻¹ and various ν(C=C) and ν(C=N) ring stretching vibrations between 1600 and 1400 cm⁻¹. researchgate.netastrochem.org

Upon formation of a metal complex, the IR spectrum undergoes distinct and informative changes. If coordination involves the deprotonation of the oxime's hydroxyl group, the broad ν(O-H) band disappears entirely. niscpr.res.in Coordination through the azomethine nitrogen atom typically causes a shift in the ν(C=N) band to a lower or higher frequency, depending on the nature of the metal-ligand bond. Furthermore, the ν(N-O) band often shifts to a higher wavenumber upon coordination, which is indicative of an increase in the N-O bond order when the oxime nitrogen binds to the metal. researchgate.net The appearance of new, weaker bands in the far-infrared region (typically below 600 cm⁻¹) can often be assigned to metal-nitrogen ν(M-N) and metal-oxygen ν(M-O) stretching vibrations, providing direct evidence of coordination. researchgate.net

Table 1: Characteristic Infrared Frequencies for this compound and its Expected Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Change Upon Complexation |

|---|---|---|

| ν(O-H) | 3400 - 3200 | Disappears upon deprotonation |

| ν(C-H) aromatic | > 3000 | Minor shifts |

| ν(C=N) oxime | 1650 - 1610 | Shifts to lower or higher frequency |

| ν(C=C), ν(C=N) quinoline | 1600 - 1400 | Minor shifts |

| ν(N-O) | 960 - 930 | Shifts to higher frequency |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

In the ¹H NMR spectrum of the free ligand, the protons of the quinoline ring typically appear as a series of doublets, triplets, and multiplets in the aromatic region, generally between δ 7.5 and 8.5 ppm. rsc.org The proton of the azomethine group (CH=N) is expected to resonate as a singlet further downfield, often above δ 8.0 ppm. A key feature is the signal for the hydroxyl proton (N-OH), which is typically a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). niscpr.res.inbendola.com Its chemical shift can be highly variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring produce a set of signals in the δ 115-155 ppm range. rsc.org The carbon of the azomethine group (CH=N) is also characteristic and is expected to appear around δ 150 ppm.

Coordination with a diamagnetic metal ion, such as Zn(II), leads to predictable changes in the NMR spectrum. researchgate.net The disappearance of the broad N-OH signal in the ¹H NMR spectrum confirms deprotonation and coordination through the oxime oxygen. niscpr.res.in The signals for the protons and carbons located near the coordination sites (i.e., the quinoline nitrogen and the oxime nitrogen) typically experience a downfield shift due to the electron-withdrawing effect of the metal center. bendola.comnih.gov The magnitude of these shifts can provide information about the points of attachment and the strength of the metal-ligand interaction.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Change Upon Complexation |

|---|---|---|

| Quinoline-H | 7.5 - 8.5 | Downfield shifts for protons near coordination site |

| CH=N | > 8.0 | Downfield shift |

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Expected Chemical Shift (ppm) | Expected Change Upon Complexation |

|---|---|---|

| Quinoline-C | 115 - 155 | Downfield shifts for carbons near coordination sites |

Electronic Spectroscopy (UV-Vis) and Luminescence Studies

Electronic or UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and its complexes. The spectrum of this compound is dominated by intense absorption bands in the ultraviolet region. These bands are primarily due to π→π* transitions within the conjugated system of the quinoline ring. researchgate.net A lower energy, less intense band corresponding to an n→π* transition, associated with the non-bonding electrons on the nitrogen atoms of the quinoline and oxime groups, may also be observed. mdpi.com

Upon complexation with a transition metal ion, the UV-Vis spectrum can change significantly. The intraligand π→π* and n→π* transitions may shift in wavelength (a bathochromic or hypsochromic shift) and change in intensity. bendola.com More importantly, new absorption bands may appear, often in the visible region, which are attributed to charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the specific metal ion and its oxidation state. The appearance of these bands is strong evidence for the formation of a coordination complex.

Table 4: General Electronic Transitions for this compound and its Complexes

| Transition Type | Typical Spectral Region | Notes |

|---|---|---|

| π→π* | 250 - 350 nm | High intensity; associated with the quinoline ring system. |

| n→π* | > 350 nm | Low intensity; associated with N atoms. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to confirm the stoichiometry of its metal complexes. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. uni.lu

For this compound (C₁₀H₈N₂O, monoisotopic mass: 172.06 Da), the [M+H]⁺ ion is predicted to have a mass-to-charge ratio (m/z) of 173.07. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The fragmentation pattern can also provide structural information. A common fragmentation pathway for the quinoline ring system is the loss of a neutral hydrogen cyanide (HCN) molecule. chempap.orgrsc.org For the oxime, fragmentation may involve the loss of a hydroxyl radical (•OH) or a water molecule. uni.lunih.gov

In the study of metal complexes, mass spectrometry is invaluable for confirming the formation of the desired product. The spectrum will show a peak corresponding to the mass of the entire complex ion, allowing for the verification of the metal-to-ligand ratio. researchgate.netnih.gov

Table 5: Predicted ESI-MS Data for this compound

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₉N₂O]⁺ | 173.07094 |

| [M+Na]⁺ | [C₁₀H₈N₂ONa]⁺ | 195.05288 |

| [M-H]⁻ | [C₁₀H₇N₂O]⁻ | 171.05638 |

| [M]⁺ | [C₁₀H₈N₂O]⁺ | 172.06311 |

Data sourced from PubChem CID 135491058. uni.lu

Computational and Theoretical Investigations of Quinoline 2 Carbaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govrsc.org For quinoline (B57606) derivatives, DFT methods are routinely employed to predict a wide array of molecular properties with high accuracy.

The first step in most computational studies is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For quinoline derivatives, this is commonly performed using DFT methods such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p). ijpras.comnih.govnih.gov This process calculates the equilibrium bond lengths, bond angles, and dihedral angles. ijpras.com For instance, studies on quinoline show that calculated bond lengths and angles using DFT closely match experimental values. ijpras.com The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. science.gov This method is particularly effective for predicting electronic absorption spectra (UV-Vis spectra). scirp.orgijcce.ac.ir For quinoline-based materials, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. scirp.orgnih.govresearchgate.net These theoretical predictions are often in good agreement with experimental spectroscopic data and help elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule. science.gov

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.39 | 365 | 0.25 | HOMO -> LUMO |

| 3.96 | 313 | 0.18 | HOMO-1 -> LUMO |

Note: Data is illustrative, based on findings for quinoline derivatives such as 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde. nih.gov

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. scirp.orgrsc.orgresearchgate.net A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. rsc.org DFT calculations are widely used to compute these orbital energies and the resulting energy gap for various quinoline derivatives. scirp.orgresearchgate.netresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Note: Data is illustrative, based on findings for the parent quinoline molecule. scirp.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For flexible molecules, MD simulations provide valuable insights into conformational stability, dynamics, and intermolecular interactions. researchgate.netresearchgate.net In the context of quinoline derivatives, MD simulations are often employed to understand how these molecules interact with biological targets, such as proteins or enzymes. nih.govmdpi.com The simulations can reveal the stability of the molecule's binding pose, identify key hydrogen bonds and other interactions, and assess the flexibility of different parts of the molecule. nih.govresearchgate.net A key metric often analyzed is the Root-Mean-Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms over the simulation, indicating the stability of the structure. mdpi.com

Theoretical Prediction of Reactivity and Stability Profiles

Computational chemistry offers a suite of descriptors to predict the reactivity and stability of molecules. These global reactivity descriptors are often calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): As mentioned, a smaller gap suggests higher reactivity. rsc.org

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. rsc.org

Chemical Softness (S): The reciprocal of hardness, where higher softness corresponds to higher reactivity. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

The stability of a molecule can also be assessed through NBO analysis, where the magnitude of stabilization energies from hyperconjugative interactions indicates a more stable electronic structure. nih.govresearchgate.netnih.gov These theoretical predictions are invaluable for designing new molecules with desired stability and reactivity profiles.

Chemical Reactivity and Transformation Mechanisms of Quinoline 2 Carbaldehyde Oxime

Reactions of the Oxime Moiety

The reactivity of Quinoline-2-carbaldehyde oxime is significantly influenced by the oxime group (-CH=NOH), which can participate in bond cleavage, reduction, and rearrangement reactions.

Homolytic N-O Bond Cleavage and Radical Generation Pathways

The nitrogen-oxygen (N-O) bond in oxime derivatives is inherently weak and susceptible to homolytic cleavage, a process where the bond breaks, and each fragment retains one of the bonding electrons. wikipedia.orgpressbooks.pub This cleavage can be initiated by thermal or photochemical stimuli. wikipedia.org For oxime derivatives, such as oxime esters, UV irradiation can induce homolysis of the N-O bond to generate a pair of radicals: an iminyl radical and an oxygen-centered radical. researchgate.netnih.gov

In the case of this compound, this pathway would lead to the formation of a quinoline-2-carbaldiminyl radical. These iminoxyl radicals are a class of N-oxyl radicals where the N–O• fragment is attached to the rest of the molecule via a double bond. beilstein-journals.org The generation of these radical species opens pathways for various subsequent reactions, including intramolecular cyclizations or intermolecular coupling reactions. beilstein-journals.org The quinoline (B57606) scaffold itself is a well-known participant in radical-mediated reactions for the construction of the heterocyclic system. dntb.gov.ua While direct irradiation of some oxime esters can lead to products of N-O bond homolysis, the distribution of products can be solvent-dependent. researchgate.net

Table 1: Radical Generation from Oxime Derivatives

| Precursor | Stimulus | Generated Radicals | Subsequent Reactions |

|---|---|---|---|

| Oxime Esters | UV Light (≥350 nm) | Iminyl Radical, Acyloxyl Radical | Photo-Beckmann Rearrangement, DNA Cleavage researchgate.net |

Reduction Reactions (e.g., to Amines)

The oxime group can be readily reduced to form a primary amine. This transformation is a crucial step in synthetic organic chemistry for converting a carbonyl group into an amino group. A variety of reducing agents and methods can accomplish this. derpharmachemica.comorganic-chemistry.org

Common methods for the reduction of oximes to their corresponding amines include:

Metal-based Reagents: Reagents such as stannous chloride (SnCl₂), zinc dust with ammonium (B1175870) formate, or aluminum amalgam are effective for this conversion. derpharmachemica.comsciencemadness.org A one-pot method for synthesizing primary amines involves the reduction of an oxime using low-cost stannous chloride in refluxing ethanol. derpharmachemica.com This specific method has been used for the synthesis of quinolin-5-ylmethanamine (B1314836) from its corresponding aldehyde via an oxime intermediate. derpharmachemica.com

Catalytic Hydrogenation: Heterogeneous catalysts are widely used for the hydrogenation of oximes. This typically involves reacting the oxime with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), or Raney Nickel.

Biocatalysis: Ene-reductases (ERs) have been shown to possess the promiscuous ability to reduce the C=N bond of an oxime to an amine. nih.gov

It is important to note that the reduction of oximes can sometimes yield hydroxylamines as intermediates or side products. nih.gov Careful selection of the catalyst and reaction conditions is necessary to selectively obtain the primary amine. nih.gov

Table 2: Selected Methods for Reduction of Oximes to Amines

| Method | Reagent(s) | Conditions | Reference |

|---|---|---|---|

| Chemical Reduction | Stannous Chloride (SnCl₂) | Ethanol, Reflux | derpharmachemica.com |

| Chemical Reduction | Zinc Dust, Ammonium Formate | Methanol, Reflux | sciencemadness.org |

| Chemical Reduction | Aluminum Amalgam | 10% H₂O-THF, Room Temp | sciencemadness.org |

| Catalytic Hydrogenation | Pd/C, Pt/C, or Raney Ni | H₂ gas | N/A |

Isomerization and Beckmann Rearrangement Pathways

This compound can undergo isomerization and is a substrate for the Beckmann rearrangement.

Isomerization: Oximes can exist as two geometric stereoisomers, (E) and (Z), due to the C=N double bond. nih.gov These isomers can interconvert, a process that can be facilitated by acidic conditions or light. rsc.orgmdpi.com The (Z)-oxime is generally the more stable configuration. nih.gov The isomerization of oxime radicals proceeds much more readily than that of the parent oximes. beilstein-journals.org

Beckmann Rearrangement: This classic acid-catalyzed reaction transforms an oxime into a substituted amide or a nitrile. organic-chemistry.orgwikipedia.org For an aldoxime, such as this compound, the Beckmann rearrangement results in the formation of a nitrile. masterorganicchemistry.combyjus.com The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgchemistrysteps.com This is followed by a 1,2-migration of the group positioned anti (trans) to the leaving group. chemistrysteps.com In the case of an aldoxime, this migrating group is a hydrogen atom (hydride shift). masterorganicchemistry.com The departure of water and the hydride shift occur simultaneously, leading to a nitrilium ion intermediate. chemistrysteps.com Subsequent deprotonation of the nitrogen yields the final nitrile product. masterorganicchemistry.com Various acids and reagents can catalyze this rearrangement, including sulfuric acid, tosyl chloride, and phosphorus pentachloride. wikipedia.org

Derivatization Reactions and Functional Group Transformations

The this compound molecule offers multiple sites for derivatization and functional group transformations, involving both the oxime moiety and the quinoline ring system.

The oxime group can be alkylated or acylated to form oxime ethers and oxime esters, respectively. researchgate.net These derivatives are often used as precursors for further reactions, such as the radical generation pathways discussed previously. nih.gov

The parent aldehyde, quinoline-2-carbaldehyde, is a versatile precursor for various derivatives. It reacts with thiosemicarbazide (B42300) to form quinoline-2-carboxaldehyde thiosemicarbazones, which can act as ligands for metal complexes. nih.gov Furthermore, substituted aroyl-2-quinoline-carboxaldehyde reagents are employed for the ultrasensitive detection of primary amines, where they form highly fluorescent products. google.com The Vilsmeier-Haack reaction, using a reagent like POCl₃/DMF, can be used to synthesize 2-chloroquinoline-3-carbaldehyde (B1585622) from corresponding acetophenone (B1666503) oximes, demonstrating a transformation that modifies both the ring and the side chain. ijsr.net Additionally, 2-hydrazinoquinoline (B107646) serves as a derivatization agent for the analysis of aldehydes and ketones through the formation of Schiff bases (hydrazones). nih.govmdpi.com

The quinoline ring itself is amenable to a wide range of functionalization reactions, including electrophilic and nucleophilic substitutions, allowing for the synthesis of a diverse library of substituted quinoline compounds. organic-chemistry.orgfirsthope.co.in

Mechanism of Metal-Induced Deoximation Reactions

Deoximation is the process of converting an oxime back to its corresponding carbonyl compound, in this case, regenerating Quinoline-2-carbaldehyde. This reaction is valuable for the deprotection of carbonyl groups. researchgate.net Metal-mediated deoximation can proceed through several mechanisms, including hydrolytic, reductive, and oxidative pathways. acs.org

A general mechanism for oxidative deoximation involves a metal center in a high oxidation state that facilitates the cleavage of the C=N bond. acs.org An alternative, eco-friendly approach is electrooxidative deoximation, where water serves as the oxygen nucleophile and the ultimate oxygen source for the regenerated carbonyl group. organic-chemistry.org

A mild and efficient hydrolytic method involves the use of a SnCl₂/TiCl₃ system in an aqueous solvent. nih.gov While the precise mechanism can vary, tin-containing Lewis acids are known to promote the hydrolysis of protected carbonyl groups. nih.gov The proposed pathway likely involves the coordination of the Lewis acidic metal center to the oxime nitrogen or oxygen, which activates the C=N bond towards nucleophilic attack by water. This leads to a tetrahedral intermediate that subsequently collapses, eliminating hydroxylamine (B1172632) and yielding the parent aldehyde.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline-2-carbaldehyde |

| Quinolin-5-ylmethanamine |

| 2-chloroquinoline-3-carbaldehyde |

| Quinoline-2-carboxaldehyde thiosemicarbazone |

| 2-hydrazinoquinoline |

| Adam's catalyst (Platinum(IV) oxide) |

| Palladium on carbon (Pd/C) |

| Raney Nickel |

| Stannous chloride (SnCl₂) |

| Titanium(III) chloride (TiCl₃) |

| Phosphorus oxychloride (POCl₃) |

| Dimethylformamide (DMF) |

| Tosyl chloride |

Advanced Research Applications of Quinoline 2 Carbaldehyde Oxime and Its Metal Complexes

Catalysis in Organic Synthesis

Metal complexes derived from quinoline-based ligands, including Schiff bases and oximes, are recognized for their potential catalytic activities. ckthakurcollege.net The electronic properties and steric configuration of these ligands can be finely tuned, influencing the reactivity and selectivity of the metallic center in various organic transformations. researchgate.net

While the broader family of quinoline (B57606) derivatives is extensively used in ligands for metal-catalyzed reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, specific studies detailing the application of quinoline-2-carbaldehyde oxime metal complexes in this domain are not extensively documented in current research literature. The general principle involves the metal center activating substrates to facilitate bond formation, a role for which complexes of ligands with N-donor atoms are well-suited. researchgate.net Research into related quinoline compounds suggests potential pathways, such as palladium-catalyzed C-H bond functionalization, where quinoline-based ligands assist in directing the catalytic center. researchgate.net However, dedicated research into the catalytic activity of this compound complexes for these specific bond-forming reactions remains an area for future exploration.

The field of redox catalysis has seen the application of various quinoline-derived metal complexes. For instance, oxorhenium(V) complexes incorporating quinoline carboxylic acid derivatives have been successfully employed as catalysts in the epoxidation of cyclooctene. rsc.org This demonstrates the capacity of the quinoline scaffold to support metal centers in oxidation reactions.

In a representative study, the catalytic performance of different oxorhenium(V) complexes was evaluated, showing varied efficiency based on the ligand structure.

| Catalyst (Oxorhenium(V) Complex with) | Substrate | Oxidant | Yield of Cyclooctane Oxide (%) |

|---|---|---|---|

| Isoquinoline-1-carboxylic acid derivatives | Cyclooctene | tert-butylhydroperoxide | 16 - 68% |

| 4-methoxy-2-quinolinecarboxylic acid derivatives | Cyclooctene | tert-butylhydroperoxide | Data not specified |

| 8-quinolinecarboxylic acid derivatives | Cyclooctene | Cyclooctene | Data not specified |

This table presents data on related quinoline derivatives to illustrate the potential of the quinoline scaffold in redox catalysis, as specific data for this compound was not available. rsc.org

While these findings are promising for the broader class of quinoline-containing ligands, specific research on ketone reduction or epoxidation catalyzed by metal complexes of this compound is not yet prevalent.

The development of chiral catalysts for enantioselective synthesis is a significant goal in organic chemistry. Quinoline derivatives are integral to many successful chiral ligands. However, research focusing specifically on the application of chiral metal complexes of this compound in enantioselective catalysis is still an emerging area. The potential exists to develop chiral variants of this ligand that could induce asymmetry in catalytic reactions, but detailed studies are required to realize this potential.

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzyme systems. rsc.org This often involves designing synthetic catalysts that replicate key structural or functional aspects of metalloenzymes. rsc.org Quinoline-based ligands can be part of bio-inspired systems, for example, by participating in hydrogen-bonding interactions that help organize a substrate within the catalytic pocket, a strategy seen in some palladium-catalyzed reactions. researchgate.net

The design of such systems is complex, aiming to replicate the sophisticated reactivity found in nature. rsc.org While the concept is a powerful driver for catalyst development, the specific application of this compound within bio-inspired catalytic models is a niche that is yet to be fully investigated. Research in this area could involve designing complexes that mimic the active sites of metalloenzymes for specific transformations.

Supramolecular Chemistry and Materials Science Research

The ability of molecules to form ordered assemblies through non-covalent interactions is the foundation of supramolecular chemistry and crystal engineering. The structural features of this compound make it a candidate for designing such systems.

The oxime group is a versatile functional group for forming robust hydrogen-bonded networks, known as synthons, which are fundamental to crystal engineering. Research on the closely related isomer, quinoline-4-carbaldoxime, provides insight into the potential self-assembly behavior of this compound.

In studies of quinoline-4-carbaldoxime, it has been shown to form specific hydrogen-bonding patterns. For instance, it can form oxime-quinoline heterosynthons in its self-assemblies. rsc.org When co-crystallized with dicarboxylic acids, these patterns can change to form oxime-oxime homosynthons and quinoline-carboxylic acid heterosynthons. rsc.org

| System | Observed Supramolecular Synthons |

|---|---|

| Quinoline-4-carbaldoxime (self-assembly) | R²₂(8) type oxime-quinoline heterosynthons |

| Quinoline-4-carbaldoxime with dicarboxylic acids (cocrystals) | R²₂(14) type oxime-oxime homosynthons and quinoline-carboxylic acid heterosynthons |

| Quinoline-4-carbaldoxime chloride salt | R²₂(8) type oxime-oxime homosynthons |

This table is based on the observed synthons for the isomer quinoline-4-carbaldoxime and illustrates the principles of self-assembly that could be applicable to this compound. rsc.org

These predictable interaction patterns are crucial for the rational design of crystalline materials with desired structures and properties. The study of how this compound and its metal complexes self-assemble can lead to the development of new materials with applications in areas such as gas storage, separation, or sensing.

Metal-Organic Frameworks (MOFs) and Porous Structures Research

While research directly incorporating this compound into Metal-Organic Frameworks (MOFs) is not extensively documented, the broader family of quinoline derivatives is pivotal in the synthesis of related porous structures like Covalent Organic Frameworks (COFs). These materials are noted for their high crystallinity, stability, and porosity.

Quinoline-linked COFs are synthesized using methods such as the one-pot Doebner reaction, which involves reacting components like 1,3,5-tris(4-aminophenyl)benzene, terephthaldehyde, and pyruvic acid. nih.gov This approach creates robust quinoline linkages that impart significant chemical stability to the resulting framework. nih.gov This stability is a marked improvement over more common imine-linked COFs, which are often susceptible to degradation under harsh chemical conditions. nih.gov The inherent properties of the quinoline group contribute to the creation of these durable materials, which can be further modified for specific applications, such as heavy metal ion adsorption. researchgate.net The introduction of functional groups, like carboxylic acids within the quinoline-based structure, can facilitate the exfoliation of bulk COF powders into nanosheets, increasing the accessibility of active sites for applications like cadmium removal from water. researchgate.net

Table 1: Stability Comparison of Porous Organic Frameworks

| Framework Type | Condition (24h Treatment) | Stability Outcome | Source |

|---|---|---|---|

| Imine-Linked COFs | 6 M HCl | Loss of crystallinity | nih.gov |

| 6 M NaOH | Loss of crystallinity | nih.gov | |

| Quinoline-Linked COFs (QL-COFs) | 6 M HCl | Retained crystallinity and structure | nih.gov |

| 6 M NaOH | Retained crystallinity and structure | nih.gov | |

| 1 M KMnO₄ | Retained crystallinity and structure | nih.gov |

Single-Molecule Magnets (SMMs) Research

Oxime-based ligands, including derivatives of quinoline, play a significant role in the development of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation below a certain blocking temperature. nju.edu.cn This property makes them candidates for high-density information storage and quantum computing. nju.edu.cnmanchester.ac.uk

The effectiveness of a molecule as an SMM depends on a high spin ground state (S) and significant magnetic anisotropy. nju.edu.cn Ligands are crucial in organizing metal ions and mediating the magnetic exchange interactions between them. A notable example is a novel oxime-derived 3d–4f cluster with a {DyIII4NiII6} core. rsc.org In this complex, the oxime-based ligand helps to form a butterfly-shaped core of paramagnetic DyIII ions surrounded by diamagnetic NiII ions. rsc.org This specific arrangement results in weak ferromagnetic coupling between the dysprosium ions and induces field-dependent SMM behavior characterized by two distinct, thermally activated single-ion magnetic relaxation processes. rsc.org This research demonstrates the utility of oxime-derived structures in constructing complex, high-performance SMMs by controlling the architecture and magnetic properties of polynuclear metal clusters. rsc.org

Analytical Chemistry Applications

Chelating Agents in Luminescence Investigations

Quinoline and its derivatives are widely recognized for their application as chelating agents in luminescence studies. The quinoline moiety itself can act as a fluorophore. Compounds containing this structure often exhibit weak intrinsic fluorescence, but upon chelation with metal ions, they can form highly fluorescent complexes. nanobioletters.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a cornerstone of their use in developing fluorescent probes. nanobioletters.com

The nitrogen atom in the quinoline ring and the oxygen atom of the oxime group in this compound provide an ideal bidentate chelation site for metal ions. When the ligand binds to a metal ion, the resulting complex can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of fluorescence emission. For example, a quinoline-based sensor incorporating a phenylalanine derivative showed a gradual increase in its emission peak at 377 nm upon the addition of Zn2+ ions, indicating the formation of a fluorescent complex. nanobioletters.com This principle allows for the sensitive detection and quantification of various metal ions in biological and environmental samples. nanobioletters.com

Sensor Development for Analytes (e.g., Anions, Metal Ions)

The unique chelating ability and photophysical properties of the quinoline core make it a versatile platform for designing chemical sensors for a variety of analytes, including metal ions and anions. nanobioletters.comnih.gov These sensors typically operate through fluorescence or colorimetric (naked-eye) detection mechanisms. nanobioletters.comnih.gov

Metal Ion Sensing: Quinoline-based fluorescent sensors have been developed for the selective detection of metal ions such as Zn2+ and Cd2+. nanobioletters.com These sensors are designed so that the binding of the target metal ion to the quinoline-based receptor triggers a distinct change in the absorption or emission spectrum. nanobioletters.com The formation of a stable complex between the sensor and the metal ion is crucial for this response. For instance, certain quinoline receptors form 1:1 stoichiometric complexes with Zn2+ and Cd2+, enabling their detection with high selectivity over other competing metal ions. nanobioletters.com

Anion Sensing: Derivatives of quinoline have also been engineered into effective colorimetric chemosensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻), which are known for their toxicity. nih.govresearchgate.net In this context, thiosemicarbazone derivatives of quinoline aldehyde have demonstrated the ability to produce a distinct and rapid color change upon interaction with F⁻ and CN⁻ ions. nih.gov The sensing mechanism often involves a proton transfer from the N–H group of the sensor to the anion, which alters the electronic properties of the molecule and results in a visible color change. nih.gov These sensors have shown admirable detection limits and fast response times, making them suitable for practical applications such as detecting fluoride in commercial toothpaste samples. nih.govresearchgate.net

Table 2: Examples of Quinoline-Derivative Based Sensors

| Sensor Class | Target Analyte(s) | Detection Method | Key Research Finding | Source(s) |

|---|---|---|---|---|

| Quinoline-based fluorophores | Zn2+, Cd2+ | Fluorescence ("Turn On-Off") | Forms highly fluorescent complexes; used for bio-imaging. | nanobioletters.com |

| Quinoline thiosemicarbazones | F⁻, CN⁻ | Colorimetric (Naked-eye) | Rapid response time (2 seconds) and admirable detection limits. | nih.govresearchgate.net |

| Alkylated quinoline-2-thiol (B7765226) derivatives | Metal ions, pH | Fluorescence Quenching | Shows a reduction in fluorescence when exposed to metals and pH changes. | researchgate.net |

Biological Activity Mechanisms and Biochemical Interactions in Vitro Studies

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial potential of quinoline (B57606) derivatives has been a subject of extensive research, with studies indicating various mechanisms of action. nih.govresearchgate.net While research specifically on Quinoline-2-carbaldehyde oxime is limited, studies on its close derivatives, such as hydrazones and stilbenes, provide insight into its potential antimicrobial mechanisms. The core quinoline structure is known to be crucial for activity, often acting by inhibiting DNA synthesis through the targeting of bacterial type II topoisomerases like DNA gyrase and topoisomerase IV. researchgate.net

In a study on a series of quinoline-2-carbaldehyde hydrazone derivatives, potent antimicrobial activity was observed. researchgate.net For instance, against Enterococcus faecalis, one derivative showed a minimum inhibitory concentration (MIC) of 1 µg/mL, while another was highly effective against Pseudomonas aeruginosa with an MIC of 8 µg/mL. researchgate.net The antimicrobial activity of quinoline compounds is often dependent on the nature and position of substituents on the quinoline ring. researchgate.net Some quinoline-based compounds have shown the ability to chelate intracellular copper and participate in redox cycles, leading to the production of reactive oxygen species (ROS) that can cause cellular damage. researchgate.net Further investigations into quinoline-stilbene derivatives revealed activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Salmonella typhimurium). nih.gov The precise mechanism often involves interference with essential bacterial enzymes or cellular processes. researchgate.netnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoline-2-carbaldehyde Hydrazone Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Derivative 1 | Enterococcus faecalis | 1 |

| Derivative 2 | Enterococcus faecalis | 2 |

| Derivative 3 | Pseudomonas aeruginosa | 8 |

Data sourced from a study on quinoline-2-carbaldehyde hydrazone derivatives. researchgate.net

Anticancer Activity Mechanisms (In Vitro)

Quinoline derivatives are recognized for their potential as anticancer agents, operating through various mechanisms including the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest. ijmphs.com

Topoisomerase IIα (Topo IIα) is a critical enzyme in DNA replication and a key target for anticancer drugs. mdpi.commdpi.com Metal complexes of thiosemicarbazones, which are derivatives of carbaldehydes like quinoline-2-carbaldehyde, have shown significant inhibitory activity against this enzyme. researchgate.net A study on a series of quinoline-2-carboxaldehyde thiosemicarbazones and their copper(II) and nickel(II) complexes found that the copper(II) derivatives were systematically more active than the ligands alone or the nickel complexes. nih.gov All tested copper derivatives were effective at inhibiting topoisomerase IIα in vitro. nih.gov The proposed mechanism suggests that the positive charge of the dissociated form of the copper complexes may play a crucial role in their inhibitory action. nih.gov These complexes are thought to act as catalytic inhibitors, interfering with processes like ATP hydrolysis and plasmid DNA relaxation by Topo IIα. researchgate.net

The ability to cleave DNA is a significant mechanism for anticancer activity. In vitro studies using plasmid DNA, such as pBR322, have demonstrated that derivatives of quinoline oxime can induce DNA cleavage. nih.gov Research on novel 2-chloro-3-formyl quinoline oxime esters showed that these compounds could convert supercoiled pUC19 plasmid DNA into its nicked or linear forms, with the activity being dependent on concentration. nih.gov This photocleavage activity is believed to occur through the homolysis of the weak N-O bond in the oxime esters, which generates active aroyloxyl radicals capable of attacking the DNA structure. researchgate.net The efficiency of this process is influenced by the substituents on the molecule, with electron-donating groups enhancing the activity.

Beyond direct DNA interaction, quinoline derivatives engage with various cellular targets and pathways to exert their anticancer effects. These mechanisms include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels), disruption of cell migration, and causing cell cycle arrest. nih.gov For example, certain quinazolinone derivatives, which share structural similarities, have been shown to induce G2/M phase cell cycle arrest in cancer cells. mdpi.com Studies on quinoline-based dihydrazone derivatives demonstrated that they could induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner, an effect confirmed by AO/EB double staining and flow cytometry. nih.gov The interaction with and inhibition of specific kinases, such as cyclin-dependent kinases (CDKs), is another pathway through which these compounds can halt the proliferation of cancer cells. nih.gov

Table 2: In Vitro Cytotoxicity of Quinoline-based Dihydrazone Derivatives against MCF-7 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative 3b | 7.016 |

| Derivative 3c | 7.05 |

Data represents the concentration required to inhibit 50% of cell growth. nih.gov

Molecular Docking Analysis in Biological Activity Studies

Molecular docking is a computational tool used to predict the binding orientation and affinity of a molecule to a specific target protein, providing insights into potential mechanisms of action. cabidigitallibrary.orgnih.gov

For antimicrobial activity, docking studies of quinoline-2-carbaldehyde hydrazone derivatives against E. faecalis suggested that the compounds interact with the FabH enzyme, a key component of bacterial fatty acid synthesis. researchgate.net In another study, quinoline-stilbene derivatives were docked against E. coli DNA gyraseB, with the results showing a strong correlation with the in vitro antibacterial activity. nih.gov The top compounds exhibited binding affinities close to that of the standard drug ciprofloxacin. nih.gov

In the context of anticancer activity, docking analyses have been used to rationalize the inhibition of Topoisomerase II. Studies on pyrano[3,2-c]quinoline analogues showed favorable binding modes within the DNA-topoisomerase complex, with docking scores ranging from -7.46 to -8.27 kcal/mol. scirp.org Docking of quinoline-based dihydrazone derivatives suggested they could bind with DNA via partial insertion and that Cyclin-Dependent Kinase 2 (CDK2) may be a molecular target. nih.gov Similarly, docking of quinoline-amidrazone hybrids into the c-Abl kinase binding site has been explored as a possible anticancer mechanism. pensoft.net These computational studies help to elucidate the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and are crucial for designing more potent derivatives. scirp.orgresearchgate.net

Table 3: Molecular Docking Scores of Pyrano[3,2-c]quinoline Analogues with Topoisomerase II

| Compound | Docking Score (kcal/mol) |

|---|---|

| Analogue 2a | -7.46 |

| Analogue 2b | -7.64 |

| Analogue 2c | -8.27 |

| 5-Fluorouracil (Reference) | -10.07 |

A more negative score indicates a potentially stronger binding affinity. scirp.org

Future Research Directions and Emerging Trends

Development of Novel Functionalized Quinoline-2-carbaldehyde Oxime Ligands

A primary direction for future research lies in the synthesis of novel ligands through the functionalization of the this compound backbone. The strategic introduction of various substituents onto the quinoline (B57606) ring can significantly alter the electronic and steric properties of the ligand. This modification is a transformative strategy for expanding the chemical space and enhancing the pharmacological or catalytic profile of the resulting molecules. rsc.org By attaching electron-donating groups (EDGs) like -CH₃, -OCH₃, or -OH, or electron-withdrawing groups (EWGs) such as -Cl, -F, or -NO₂, researchers can fine-tune the ligand's coordination affinity, solubility, and the reactivity of its metal complexes. researchgate.netbohrium.com

Furthermore, hybridization with other heterocyclic scaffolds, such as furan, pyrazole, or indole, can introduce additional coordination sites or biological activities. bohrium.com The Vilsmeier-Haack reaction is one of several synthetic strategies that can be employed to create diverse quinoline-carbaldehyde derivatives, which can then be converted to their corresponding oximes. nih.govijsr.net This approach allows for the creation of a library of ligands with tailored properties for specific applications in catalysis or materials science.

| Functional Group | Position on Quinoline Ring | Potential Effect on Ligand Properties |

| Methoxy (-OCH₃) | C-6 | Increased electron density, potential for enhanced biological activity. nih.gov |

| Chloro (-Cl) | C-6 | Electron-withdrawing, modifies electronic properties and reactivity. ijsr.net |

| Nitro (-NO₂) | C-5 | Strong electron-withdrawing, potential for altered photophysical properties. nih.gov |

| Hydroxyl (-OH) | C-8 | Additional coordination site, potential for forming multinuclear complexes. |

| Phenyl (-C₆H₅) | C-4 | Increased steric bulk, influences complex geometry and selectivity. |

Exploration of New Metal Complex Architectures and Multimetallic Systems

This compound and its functionalized derivatives are excellent candidates for building novel metal complex architectures. The nitrogen atom of the quinoline ring and the nitrogen of the oxime group provide a classic bidentate chelation site for a single metal ion, forming stable square planar or octahedral complexes with transition metals like copper(II) and nickel(II). nih.govresearchgate.net

Future work will likely focus on creating more intricate structures, including multimetallic systems. By incorporating additional donor atoms onto the quinoline scaffold (e.g., a hydroxyl group at the 8-position), the ligand can be designed to bind multiple metal centers simultaneously. These binucleating or multinucleating ligands can bring two or more metal ions into close proximity, potentially leading to unique reactivity and catalytic properties not observed in mononuclear complexes. nih.gov The exploration of complexes with various metals, such as cobalt, manganese, and zinc, will continue to be a fruitful area of research, with studies focusing on their geometry, stability, and potential applications. researchgate.netresearchgate.netijfans.org The synthesis of Schiff base derivatives from quinoline aldehydes also presents a well-established route to versatile metal complexes with diverse coordination geometries. ijfans.orgckthakurcollege.net

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of new ligands and metal complexes can be significantly accelerated by integrating computational chemistry with experimental synthesis. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the geometric and electronic properties of quinoline derivatives and their metal complexes. nih.govbiointerfaceresearch.com

Future research will increasingly rely on these in silico methods to:

Predict Molecular Geometries: Optimize the structures of proposed ligands and complexes to understand their stability and preferred conformations. nih.gov

Analyze Electronic Structure: Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity, charge transfer possibilities, and spectroscopic behavior. biointerfaceresearch.comresearchgate.net

Simulate Spectroscopic Data: Theoretically calculate vibrational frequencies (FT-IR) and NMR chemical shifts to aid in the characterization of newly synthesized compounds. nih.govresearchgate.net

Model Reaction Mechanisms: Investigate the pathways of catalytic reactions to understand the role of the ligand and metal center, thereby guiding the design of more efficient catalysts.

Screen for Biological Activity: Use molecular docking to predict the binding affinity of this compound derivatives to biological targets like enzymes or DNA, prioritizing candidates for synthesis and in vitro testing. nih.govnih.gov

This synergistic approach, combining theoretical predictions with empirical validation, minimizes trial-and-error synthesis and facilitates a more targeted and efficient discovery process. researchgate.netscispace.com

Expanding Catalytic Scope and Selectivity through Ligand Modification

Metal complexes derived from quinoline-based ligands have demonstrated catalytic activity in various organic transformations, including oxidation and hydrogenation reactions. researchgate.netnih.gov A significant future direction is the modification of the this compound ligand to develop catalysts with expanded scope and enhanced selectivity.

By systematically altering the substituents on the quinoline ring, researchers can influence the catalyst's performance. For instance, introducing bulky groups near the metal center can create a specific steric environment, potentially leading to higher regioselectivity or enantioselectivity in reactions. Adjusting the electronic properties of the ligand can modulate the redox potential of the metal center, making it more or less reactive for specific catalytic cycles. nih.gov Future studies could explore the application of these novel catalysts in C-C coupling reactions, asymmetric synthesis, and polymerization, driven by the tunable nature of the functionalized oxime ligands.

Advanced Spectroscopic Characterization Techniques (e.g., In-Situ Studies)

While standard techniques like FT-IR, NMR, and mass spectrometry are essential for routine characterization researchgate.netmdpi.comajchem-a.com, future research will benefit from the application of more advanced spectroscopic methods. Techniques such as single-crystal X-ray diffraction will continue to be crucial for unambiguously determining the solid-state structures of new metal complexes. nih.govmdpi.com

A key emerging trend is the use of in-situ spectroscopic techniques. These methods allow researchers to monitor catalytic reactions in real-time, providing valuable insights into the reaction mechanism. For example, in-situ IR or UV-Vis spectroscopy can be used to identify transient intermediates and determine reaction kinetics. This detailed mechanistic information is invaluable for understanding how the catalyst functions and for designing improved systems. Further characterization using multinuclear NMR and electron paramagnetic resonance (EPR) will also provide deeper insights into the structure and bonding within these complexes. researchgate.net

Innovations in Sustainable and Green Chemistry Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. researchgate.net Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic protocols. researchgate.net Traditional methods for quinoline synthesis often require harsh conditions, hazardous reagents, and organic solvents. tandfonline.comnih.gov

Innovations in this area will likely include:

Green Solvents: Replacing conventional organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG). bohrium.comtandfonline.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. tandfonline.comnih.govnih.gov

Heterogeneous Catalysis: Employing reusable catalysts, such as magnetic nanoparticles, to simplify product purification and minimize waste. researchgate.netnih.gov

One-Pot, Multicomponent Reactions: Designing synthetic routes that combine several steps into a single operation, improving efficiency and reducing waste generation. researchgate.nettandfonline.com

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and more efficient processes. rsc.org

| Green Chemistry Approach | Example/Method | Benefit |

| Use of Green Solvents | Synthesis in water or ethanol. bohrium.comtandfonline.com | Reduced toxicity and environmental impact. |

| Microwave-Assisted Synthesis | Microwave irradiation for 10-15 minutes. tandfonline.com | Shorter reaction times, increased yields. |

| Reusable Catalysts | Magnetic nanoparticle catalysts (e.g., NiFe₂O₄). researchgate.net | Easy separation and catalyst recycling. |

| Biocatalysts | Use of malic acid as a biocatalyst. tandfonline.com | Biodegradable and environmentally friendly. |

Further Elucidation of Biological Activity Mechanisms and Pathways (In Vitro)

Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiprotozoal properties. lookchem.comnih.gov While preliminary studies may indicate that this compound and its derivatives possess biological potential, a major focus of future research will be to elucidate their specific mechanisms of action through detailed in vitro studies.

This research will involve a range of biochemical and cell-based assays to:

Identify Molecular Targets: Determine if the compounds inhibit specific enzymes, such as topoisomerases or kinases, or interact with other biological macromolecules. nih.govnih.gov

Investigate Cellular Pathways: Analyze how the compounds affect cellular processes like proliferation, apoptosis, or cell cycle progression in cancer cell lines.

Assess Antimicrobial Mechanisms: Study the effects on microbial cell wall synthesis, protein synthesis, or DNA replication in bacteria and fungi.

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of related compounds to understand how specific structural features contribute to their biological potency and selectivity. researchgate.netnih.gov

These in vitro investigations are critical for validating the therapeutic potential of new compounds and providing the foundational knowledge required for any further development. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing quinoline-2-carbaldehyde oxime, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation of quinoline-2-carbaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. For example, hydroxylamine hydrochloride reacts with the aldehyde group in a solvent like ethanol/water, with pH adjusted using NaOH or HCl. Reaction monitoring via TLC or NMR ensures completion . Yield optimization may involve varying temperature (25–80°C) and reaction time (2–24 hours). Safety protocols mandate handling hydroxylamine derivatives in fume hoods due to toxicity risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the oxime proton (N-OH) resonance at ~8–10 ppm and the aldehyde-derived imine (C=N) carbon at ~150–160 ppm.

- IR Spectroscopy : Confirm the presence of oxime (N-O stretch at ~930 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 158.16 (C₉H₆N₂O) with fragmentation patterns reflecting the quinoline backbone .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use EN 374-certified gloves for organic solvents .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure to avoid inhalation of vapors or dust.

- Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Data Validation : Cross-reference cytotoxicity assays (e.g., MTT or LDH release) with standardized protocols (e.g., Mossman 1983 ) to ensure reproducibility.

- Experimental Design : Control variables such as cell line specificity (e.g., HepG2 vs. HEK293), compound purity (>95% by HPLC), and solvent effects (DMSO concentration ≤0.1%).

- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance of dose-response discrepancies .

Q. What strategies optimize the regioselectivity of this compound in cyclization reactions for heterocyclic synthesis?

- Methodology :

- Catalytic Systems : Copper(I) catalysts (e.g., CuI) in aqueous media promote intramolecular cyclization to form isoquinoline derivatives. Microwave-assisted methods (50–100°C, 30–60 min) enhance reaction efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while ionic liquids (e.g., BMIM-BF₄) reduce by-products via stabilized transition states .

- Mechanistic Probes : DFT calculations (e.g., Gaussian 09) predict electron density distribution at reactive sites to guide substituent placement .

Q. How can computational chemistry predict the reactivity of this compound in metal-ligand coordination complexes?

- Methodology :

- Molecular Modeling : Use software like Schrödinger Suite to simulate ligand geometry and binding affinity for transition metals (e.g., Cu²⁺, Fe³⁺).

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess redox activity and stability in coordination environments.

- Experimental Validation : Compare predicted UV-Vis spectra (TD-DFT) with experimental data to refine computational parameters .

Q. What are the challenges in scaling up this compound synthesis while maintaining green chemistry principles?

- Methodology :

- Solvent Selection : Replace ethanol/water with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Catalyst Recovery : Immobilize copper catalysts on silica supports for reuse in batch reactors, minimizing metal leaching.

- Waste Management : Implement in-situ neutralization of acidic by-products (e.g., HCl) using ion-exchange resins .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Eur. J. Med. Chem.) over commercial databases. Use tools like SciFinder or Reaxys to track synthetic protocols and safety data .

- Data Reporting : Adhere to ICMJE standards for chemical characterization, including CAS numbers (1593-08-4), purity, and spectral accession codes .

- Ethical Compliance : Document IRB approvals for bioactivity studies involving human cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.